4-Bromothioanisole

Lipophilicity Physicochemical Properties Drug Discovery

Buy 4-Bromothioanisole for a 1.11 LogP advantage over 4-Bromoanisole, crucial for CNS drug candidates without adding mass. Its exclusive oxidation to the sulfoxide enables high-fidelity synthesis of enantiopure motifs like esomeprazole, avoiding costly over-oxidation. As a key para-substituted thioanisole, it's essential for Hammett-based mechanistic studies and Heck-derived stilbenes for semiconductors & probes. Standardized ≥97% purity ensures reliable cross-coupling in every batch.

Molecular Formula C7H7BrS
Molecular Weight 203.1 g/mol
CAS No. 104-95-0
Cat. No. B094970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothioanisole
CAS104-95-0
Synonyms4-bromothioanisole
p-bromothioanisole
Molecular FormulaC7H7BrS
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)Br
InChIInChI=1S/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeyYEUYZNNBXLMFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothioanisole (CAS 104-95-0): Comparative Physicochemical and Synthetic Profile for Targeted Procurement


4-Bromothioanisole (4-Bromophenyl methyl sulfide, CAS 104-95-0) is an organosulfur compound characterized by a para-bromo-substituted aromatic ring linked to a thioether (-SCH₃) group [1]. This molecular architecture, with a molecular weight of 203.10 g/mol and a melting point of 38-40°C, establishes it as a versatile building block in organic synthesis, with documented applications in cross-coupling reactions (e.g., Heck, Suzuki) to construct complex molecules for pharmaceuticals and advanced materials . Its commercial availability at high purities (97-98%) from global suppliers underscores its role as a standardized, reliable intermediate .

4-Bromothioanisole vs. Analogs: Why the Bromine-Thioether Motif is Not Interchangeable


The specific combination of a para-bromine atom and a thioether group in 4-Bromothioanisole imparts a unique electronic and steric profile that fundamentally alters its chemical behavior compared to its analogs. Simple substitution with an oxygen analog (4-Bromoanisole) drastically reduces lipophilicity (ACD/LogP of 3.72 vs. 2.61), which can significantly impact membrane permeability in drug discovery . More critically, the electron-withdrawing nature of the para-bromo substituent on the thioanisole scaffold modulates its oxidation kinetics and cross-coupling reactivity in ways that analogs with different substituents (e.g., -OCH₃, -CH₃) or halogen atoms (e.g., -Cl, -I) cannot replicate [1]. This non-interchangeability is quantitatively demonstrated below, where even subtle structural changes lead to significant divergence in reaction rates, selectivity, and functional group tolerance.

Quantitative Differentiation of 4-Bromothioanisole (CAS 104-95-0) from Key Analogs


Lipophilicity Advantage of 4-Bromothioanisole over its Oxygen Analog

4-Bromothioanisole demonstrates a substantial increase in lipophilicity compared to its direct oxygen analog, 4-Bromoanisole. Predicted data indicates a LogP value of 3.72 for 4-Bromothioanisole, whereas the corresponding value for 4-Bromoanisole is 2.61 . This difference of more than one LogP unit can translate into an order-of-magnitude difference in partition coefficients, a critical parameter for optimizing pharmacokinetic properties in drug discovery programs .

Lipophilicity Physicochemical Properties Drug Discovery

Modulated Oxidation Reactivity via Electron-Withdrawing Bromine Substituent

The para-bromo substituent exerts an electron-withdrawing effect that systematically decreases the rate of oxidation relative to electron-donating or unsubstituted analogs. This effect has been quantified using linear free-energy relationships. In the oxidation of para-substituted thioanisoles by oxo(salen)manganese(V) complexes, the reaction constant (ρ) was determined to be -0.49 [1]. This negative ρ value indicates that the reaction rate decreases as the electron-withdrawing power of the substituent increases, confirming that 4-Bromothioanisole (with its -Br group) will react more slowly than thioanisole (-H) or p-methoxythioanisole (-OCH₃). In another study, the ρ value for oxidation by an oxo(phosphine)ruthenium(IV) complex was -0.37, reinforcing this trend [2].

Oxidation Kinetics Linear Free-Energy Relationship Mechanistic Studies

Controlled Oxidative Conversion to Sulfoxide with High Selectivity

4-Bromothioanisole is a reliable substrate for chemoselective oxidation to its corresponding sulfoxide, a reaction that proceeds with exclusive selectivity. Under alkaline micellar conditions (pH 11) using perpropionic acid, the oxidation of 4-Bromothioanisole yields solely the sulfoxide derivative, with no over-oxidation to the sulfone . This behavior is consistent across a series of para-substituted thioanisoles (p-OCH₃, p-CH₃, p-Br, p-NO₂), but the bromine substituent provides a unique balance of electronic and steric properties that distinguishes it from its analogs in terms of subsequent reactivity of the sulfoxide intermediate .

Sulfoxidation Chemoselectivity Process Chemistry

Advantage in Cross-Coupling Reactivity over 4-Bromoanisole

In hetero cross-coupling reactions with potassium thioacetate to form S-aryl thioacetates, the nature of the para-substituent on the aryl bromide significantly impacts the reaction efficiency. While direct yield data for 4-Bromothioanisole is not provided, a comparative study reveals that 4-Bromoanisole, its oxygen analog, proceeds with a notably low yield of approximately 19% . The presence of the thioether group in 4-Bromothioanisole, which is known to facilitate oxidative addition steps in palladium catalysis, suggests it would be a more competent substrate in this and related cross-coupling reactions, offering a clear advantage over the methoxy analog .

Cross-Coupling C-S Bond Formation Synthetic Methodology

Defined Reactivity in Heck Olefination for Stilbene Synthesis

4-Bromothioanisole is a well-characterized and reliable substrate for the Heck olefination reaction with styrenes to yield substituted stilbenes . This reaction is a cornerstone in the synthesis of compounds for materials science (e.g., organic light-emitting diodes, photochromic materials) and pharmaceuticals. While specific yields vary based on reaction conditions and the styrene derivative used, its documented and reproducible performance in this transformation distinguishes it as a preferred substrate. The thioether moiety can also serve as a handle for further functionalization of the resulting stilbene, a synthetic advantage not offered by its ether or alkyl analogs.

Heck Reaction Olefination Material Science

Optimal Applications for 4-Bromothioanisole (CAS 104-95-0) Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization for Improved Membrane Permeability

When designing analogs for targets where cellular penetration is a key hurdle, the 1.11 LogP unit advantage of 4-Bromothioanisole over 4-Bromoanisole becomes a critical selection criterion . Its use as a building block can introduce the desired lipophilicity without adding excessive molecular weight, a common pitfall in medicinal chemistry optimization. This is particularly relevant for CNS drug discovery, where compounds must cross the blood-brain barrier.

Process Chemistry: Controlled Sulfoxidation for Chiral Intermediate Synthesis

The ability of 4-Bromothioanisole to undergo exclusive oxidation to its sulfoxide provides a high-fidelity entry point for the synthesis of enantiopure sulfoxides, which are important motifs in pharmaceuticals (e.g., esomeprazole) . The predictable and clean oxidation avoids costly purification steps associated with over-oxidation to the sulfone, making it an ideal starting material for scalable, cost-effective processes.

Academic & Industrial Research: Mechanistic Studies of Substituent Effects

As a key member of the para-substituted thioanisole series, 4-Bromothioanisole is indispensable for mechanistic investigations into oxidation and cross-coupling reactions . Its position on the Hammett scale allows researchers to systematically probe how electron-withdrawing groups influence reaction kinetics and selectivity, providing foundational insights that guide the development of new catalysts and synthetic methods.

Advanced Materials: Synthesis of Functionalized Stilbenes

For researchers in materials science developing new organic semiconductors, fluorescent probes, or photochromic materials, 4-Bromothioanisole offers a reliable route to sulfur-containing stilbenes via the Heck reaction . The resulting thioether group can be further oxidized or functionalized, enabling precise tuning of the material's electronic and optical properties.

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